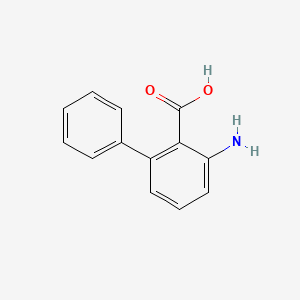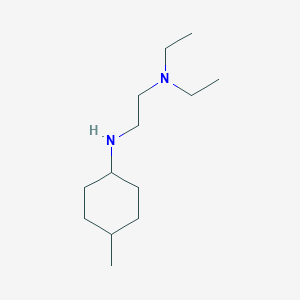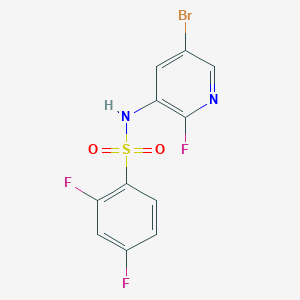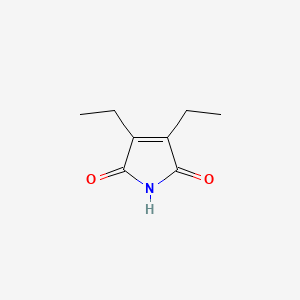
1H-Pyrrole-2,5-dione, 3,4-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2,5-dione, 3,4-diethyl-: is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyrrole-2,5-dione, where the 3 and 4 positions on the pyrrole ring are substituted with ethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,5-dione, 3,4-diethyl- can be synthesized through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The reaction is typically conducted under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid to accelerate the reaction .
Industrial Production Methods: the Paal-Knorr synthesis remains a fundamental approach for producing pyrrole derivatives on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole-2,5-dione, 3,4-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrrole derivatives.
Substitution: The ethyl groups on the pyrrole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of dihydropyrrole derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2,5-dione, 3,4-diethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-diethyl- involves its interaction with various molecular targets and pathways. The compound’s anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes .
Comparación Con Compuestos Similares
- 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl-
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 3,4-Diethyl-2,5-dihydro-1H-pyrrole-2,5-dione
Comparison: 1H-Pyrrole-2,5-dione, 3,4-diethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrrole-2,5-dione derivatives, it exhibits enhanced anti-inflammatory and antimicrobial activities, making it a valuable compound for medicinal chemistry research .
Propiedades
Número CAS |
34085-07-9 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3,4-diethylpyrrole-2,5-dione |
InChI |
InChI=1S/C8H11NO2/c1-3-5-6(4-2)8(11)9-7(5)10/h3-4H2,1-2H3,(H,9,10,11) |
Clave InChI |
ZTIUBYGVJYUYMI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=O)NC1=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


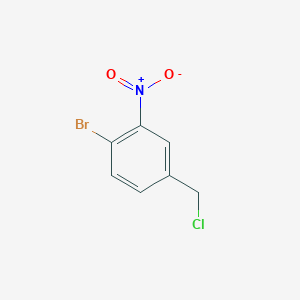
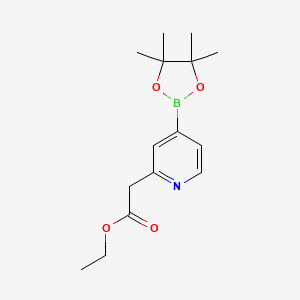
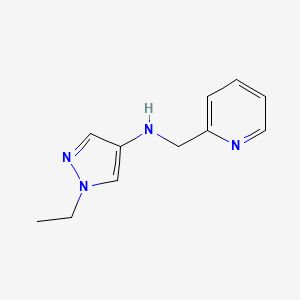
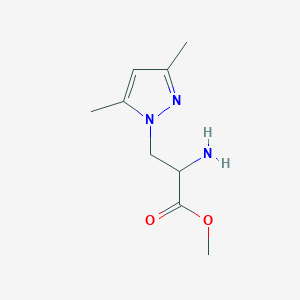

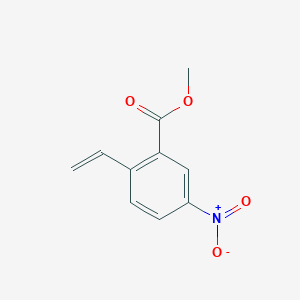

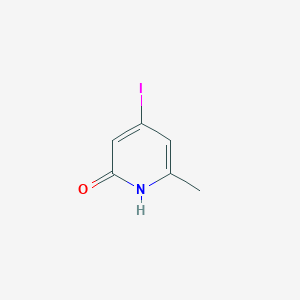

![Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13016614.png)
